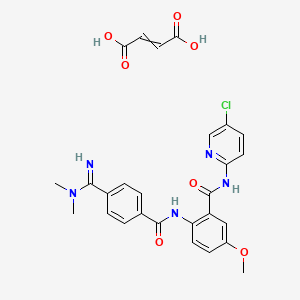

Betrixaban; maleic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Betrixaban, marketed under the trade name Bevyxxa, is an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. It is primarily used for the prevention of venous thromboembolism in adults who are hospitalized for acute medical illnesses and are at risk for thromboembolic complications . Betrixaban is unique among direct oral anticoagulants due to its relatively low renal excretion and lack of metabolism by the CYP3A4 enzyme .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Betrixaban can be synthesized through a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The synthetic route involves reduction, acylation, chlorination, and amidine formation . The key steps include:

- Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

- Conversion of 4-cyanobenzoic acid to its acid chloride, followed by coupling with the amine to form an amide.

- Further acylation and amidine formation to yield the final product .

Industrial Production Methods

For industrial-scale production, a scalable route involving seven steps has been developed. This method uses cost-effective amide formation and 2-methyltetrahydrofuran as a reaction solvent and for extraction in multiple stages. The overall yield of this process is approximately 38%, with high purity (>98%) .

Analyse Des Réactions Chimiques

Types of Reactions

Betrixaban undergoes several types of chemical reactions, including:

Reduction: The initial reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

Acylation: Multiple acylation steps to form amides.

Chlorination: Introduction of chlorine atoms in the synthesis process.

Amidine Formation: Final step to form the amidine group.

Common Reagents and Conditions

Reduction: Typically involves hydrogenation using a palladium catalyst.

Acylation: Utilizes acid chlorides and amines in the presence of coupling agents like EDC and NHS.

Chlorination: Uses reagents like thionyl chloride or phosphorus oxychloride.

Amidine Formation: Involves the reaction of amides with amidine reagents under acidic conditions.

Major Products Formed

The major product formed from these reactions is Betrixaban itself, with high purity and yield .

Applications De Recherche Scientifique

Betrixaban has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying direct Factor Xa inhibitors.

Biology: Investigated for its effects on blood coagulation pathways.

Medicine: Clinically used for the prevention of venous thromboembolism in hospitalized patients.

Mécanisme D'action

Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Edoxaban

- Rivaroxaban

- Apixaban

- Enoxaparin

Uniqueness

Betrixaban is unique among these compounds due to its longer half-life, lower renal excretion, and lack of metabolism by the CYP3A4 enzyme. These properties make it particularly suitable for patients with renal impairment and those at risk of drug-drug interactions .

Propriétés

IUPAC Name |

but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSJEZCXVWQKCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438912.png)

![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12438955.png)

![7,12a-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-acetic acid, 4-(3-furanyl)dodecahydro-alpha-hydroxy-4a,7a,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, (alphaS,4S,4aS,7R,7aR,8R,11aS,12aS)-](/img/structure/B12438959.png)

![(3Z)-N-(3-chlorophenyl)-3-{[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12438961.png)

![Ferrocene, 1-[(1S)-1-(dimethylamino)ethyl]-2-(diphenylphosphino)-,(2R)-](/img/structure/B12438966.png)